2-(1-methyl-1H-indol-3-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}acetamide
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Overview
Description
2-(1-methyl-1H-indol-3-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}acetamide is a synthetic organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-indol-3-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}acetamide typically involves multi-step organic reactions. The starting materials might include 1-methylindole, 5-(trifluoromethyl)pyridine, and pyrrolidine derivatives. Common synthetic routes could involve:
Formation of the Indole Derivative: Starting with 1-methylindole, various functional groups can be introduced through electrophilic substitution reactions.
Pyrrolidine Derivative Synthesis: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step often involves coupling the indole and pyrrolidine derivatives using reagents like acyl chlorides or anhydrides under specific conditions (e.g., presence of a base, specific temperature, and solvent).
Industrial Production Methods
Industrial production of such compounds typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the indole ring, leading to the formation of various oxidized products.
Reduction: Reduction reactions can modify the functional groups attached to the indole or pyrrolidine rings.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, altering its chemical structure.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, indole derivatives are known for their activity in various biological systems. This compound might be studied for its potential effects on cellular processes, enzyme inhibition, or receptor binding.
Medicine
In medicinal chemistry, such compounds are often explored for their potential therapeutic effects. They might be investigated for their anti-inflammatory, anticancer, or antimicrobial properties.
Industry
Industrially, the compound could be used in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-indol-3-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The trifluoromethyl group might enhance its binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-methyl-1H-indol-3-yl)-N-(1-(4-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide
- 2-(1-methyl-1H-indol-3-yl)-N-(1-(5-(trifluoromethyl)phenyl)pyrrolidin-3-yl)acetamide
Uniqueness
The presence of the trifluoromethyl group in the pyridine ring distinguishes this compound from other similar indole derivatives. This group can significantly influence the compound’s chemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.
Properties
IUPAC Name |
2-(1-methylindol-3-yl)-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N4O/c1-27-12-14(17-4-2-3-5-18(17)27)10-20(29)26-16-8-9-28(13-16)19-7-6-15(11-25-19)21(22,23)24/h2-7,11-12,16H,8-10,13H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHWWMYPVLUNKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NC3CCN(C3)C4=NC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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